2,4-Dimethoxypyridine-3-carbaldehyde
Overview
Description
2,4-Dimethoxypyridine-3-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Alkaloids and Derivatives
A novel approach for synthesizing 2-amino-1H-imidazol-4-carbaldehyde derivatives involved the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one. This method proved useful for efficiently synthesizing representative 2-aminoimidazole alkaloids, including oroidin, hymenidin, dispacamide, monobromodispacamide, and ageladine A, showcasing the versatility of related carbaldehydes in complex molecule synthesis (Ando & Terashima, 2010).
Oxidative Cyclization and Derivative Formation
The oxidative cyclization of thiosemicarbazones, specifically with pyridine-2-carbaldehyde 4N-methylthiosemicarbazone, led to the formation of 1,3,4-oxadiazole derivatives. This process demonstrates the potential of carbaldehydes in facilitating complex reactions and derivative formation, contributing to the field of inorganic chemistry and material synthesis (Gómez-Saiz et al., 2002).
Dual C–H Functionalization
In organic synthesis, acetic acid promoted redox annulations with dual C–H bond functionalization was observed using amines and carbaldehydes, including pyridine analogues. This method highlights the role of carbaldehydes in promoting selective reactions that are pivotal for constructing cyclic compounds and facilitating complex organic transformations (Zhu & Seidel, 2017).
Fluorescent Probes for ClO− Detection
A new functional organic linker based on a carbaldehyde derivative was used in the assembly of a europium-modified framework for sensitive and selective detection of ClO−. This application underlines the utility of carbaldehydes in developing highly sensitive molecular probes for environmental and biological sensing (Zhou et al., 2018).
Advanced Material Synthesis
Carbaldehydes also play a crucial role in the synthesis of advanced materials, such as in the formation of acetato-bridged dinuclear complexes with palladium, showcasing the utility of carbaldehydes in the development of organometallic compounds with potential applications in catalysis and material science (Lentijo, Miguel, & Espinet, 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been suggested that dimethoxypyridine-based compounds may inhibit autophagy, a cellular process involved in the degradation of cellular components . The exact interaction between 2,4-Dimethoxypyridine-3-carbaldehyde and its targets, as well as the resulting changes, are areas of ongoing research .
Biochemical Pathways
Given the potential role of this compound in autophagy inhibition, it may impact pathways related to cellular degradation and recycling
Result of Action
Based on the potential role of this compound in autophagy inhibition, it may influence cellular degradation processes and potentially impact various cellular functions .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the activity of this compound .
Properties
IUPAC Name |
2,4-dimethoxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-4-9-8(12-2)6(7)5-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWFXQZQXQXGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597818 | |
Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139549-08-9 | |
Record name | 2,4-Dimethoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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